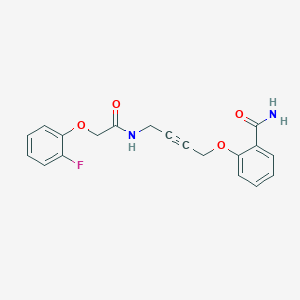

2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide

Description

Properties

IUPAC Name |

2-[4-[[2-(2-fluorophenoxy)acetyl]amino]but-2-ynoxy]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4/c20-15-8-2-4-10-17(15)26-13-18(23)22-11-5-6-12-25-16-9-3-1-7-14(16)19(21)24/h1-4,7-10H,11-13H2,(H2,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYUFZYZJFVUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)COC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:

-

Formation of the Fluorophenoxyacetamide Intermediate

Reagents: 2-Fluorophenol, chloroacetyl chloride, and a base such as triethylamine.

Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

-

Coupling with Propargylamine

Reagents: Propargylamine and the previously synthesized fluorophenoxyacetamide.

Conditions: The reaction is typically performed in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

-

Final Coupling with Benzoyl Chloride

Reagents: Benzoyl chloride and the intermediate from the previous step.

Conditions: This step is usually carried out in an organic solvent like THF (tetrahydrofuran) under basic conditions to facilitate the formation of the final benzamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors to control reaction conditions precisely and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

Conditions: Typically performed in acidic or neutral conditions.

Products: Oxidation of the alkyne group can lead to the formation of diketones or carboxylic acids.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Usually carried out in anhydrous conditions to prevent hydrolysis.

Products: Reduction of the alkyne group can yield alkanes or alkenes.

-

Substitution

Reagents: Nucleophiles like amines or thiols.

Conditions: Often performed in polar aprotic solvents to enhance nucleophilicity.

Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

One of the primary applications of 2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is its role as a potential anti-inflammatory agent. Research has indicated that compounds with similar structures can inhibit pathways associated with inflammation, particularly through the modulation of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4).

In a study focused on dual inhibitors targeting these pathways, compounds structurally related to this benzamide demonstrated significant efficacy in reducing tumor necrosis factor-alpha (TNFα) levels in preclinical models, suggesting a promising avenue for treating chronic inflammatory diseases .

Cancer Research

The compound's structural features also position it as a candidate for cancer research. The presence of a fluorophenoxy group may enhance its ability to penetrate cellular membranes and interact with specific biological targets involved in tumor progression.

Preliminary findings suggest that derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines, potentially by inducing apoptosis or inhibiting cell proliferation pathways. Further studies are needed to confirm these effects and elucidate the underlying mechanisms .

Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may possess neuroprotective properties. By modulating inflammatory responses in the central nervous system, such compounds could offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Studies have shown that inhibiting specific inflammatory pathways can reduce neuronal damage and improve cognitive function in animal models .

Data Table: Summary of Biological Activities

| Application Area | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of TNFα release | |

| Cancer Research | Cytotoxic effects on cancer cell lines | |

| Neuroprotection | Reduction of neuronal damage |

Case Study 1: Dual Inhibition in Inflammation

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory potential of dual inhibitors targeting p38 MAPK and PDE4. The results showed that compounds with structural similarities to this compound significantly reduced TNFα levels in vitro and in vivo, highlighting their therapeutic potential in managing inflammatory diseases .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, researchers evaluated the cytotoxic effects of benzamide derivatives on various cancer cell lines. The results indicated that certain modifications to the compound's structure enhanced its efficacy against breast cancer cells, suggesting a potential pathway for drug development targeting cancer therapies .

Mechanism of Action

The mechanism by which 2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the amide and alkyne groups can participate in hydrogen bonding and π-π stacking interactions, respectively. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide, we compare it with structurally and functionally related compounds from recent literature.

Structural Analogues

4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(p-tolyl)benzamide (8a) Structure: Features a benzoxazole-thioacetamido group instead of the fluorophenoxyacetamido moiety. The benzoxazole ring enhances π-π stacking interactions with hydrophobic enzyme pockets. Activity: Exhibited IC₅₀ = 1.8 µM against VEGFR-2 kinase, with anti-proliferative effects in cancer cell lines (e.g., MCF-7, IC₅₀ = 4.3 µM) . Key Difference: The sulfur atom in the thioacetamido linker may improve solubility compared to the oxygen-based spacer in the target compound.

4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide (8b)

- Structure : Incorporates a 5-chloro substituent on the benzoxazole ring, increasing electronegativity and steric bulk.

- Activity : Demonstrated enhanced VEGFR-2 inhibition (IC₅₀ = 1.2 µM) compared to 8a, likely due to improved hydrophobic interactions .

- Key Difference : Chlorine substitution may enhance target affinity but could reduce metabolic stability relative to fluorine.

Functional Analogues

(R)-N-(4'-(3-Fluorobenzyloxy)benzyl)benzyl 2-Acetamido-2-(substituted)-acetamide Derivatives

- Structure : Shares a fluorinated aromatic system and acetamido linker but lacks the acetylene spacer and benzamide core.

- Activity : Reported to modulate neuronal receptors, highlighting the role of fluorinated groups in blood-brain barrier penetration .

- Key Difference : The absence of the benzamide core may limit applicability in kinase-targeted therapies.

Comparative Data Table

Key Findings

- Fluorine vs. Chlorine: The target compound’s 2-fluorophenoxy group may offer a balance between electronegativity and steric effects, avoiding the metabolic liabilities associated with chlorine .

Research Implications

While the target compound’s biological data remain unpublished, structural parallels to 8a–m and fluorinated derivatives imply plausible activity against kinase targets like VEGFR-2. Further studies should prioritize synthesizing the compound and evaluating its pharmacokinetic and inhibitory profiles relative to the benchmarks above.

Biological Activity

The compound 2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 381.3 g/mol. The structure includes a fluorophenoxy group and a but-2-yn-1-yl chain, which contribute to its biological properties.

Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors. The presence of the fluorophenoxy moiety suggests potential interactions with biological membranes and enzymes involved in drug metabolism.

Antimicrobial Activity

In vitro studies have shown that benzamide derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, structural similarities suggest it may possess comparable antimicrobial activity.

Anticonvulsant Activity

A related study on 2-substituted oxadiazoles indicated considerable anticonvulsant activity mediated through benzodiazepine receptors . This raises the possibility that this compound may also influence neurological pathways, potentially offering therapeutic benefits in seizure disorders.

Enzyme Inhibition

Compounds with similar frameworks have been investigated for their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases . The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known to possess anti-inflammatory properties.

Case Studies and Research Findings

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-((4-(2-(2-Fluorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide?

- Methodological Answer : The compound can be synthesized via a multi-step coupling reaction. A typical procedure involves reacting aminobenzamide derivatives with phenoxyacetyl chloride in pyridine at 0–5°C, followed by 24-hour stirring and crystallization from appropriate solvents . Advanced protocols employ coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to enhance reaction efficiency, with TLC monitoring (hexane:ethyl acetate, 9:3) to track progress .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin/Eye Contact : Rinse with water for 15+ minutes; consult a physician .

- General Handling : Use fume hoods, gloves, and lab coats. Store at 0–6°C for stability .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during synthesis?

- Methodological Answer :

- Use TBTU as a coupling agent to activate carboxylic acids, reducing side reactions .

- Maintain temperatures below 5°C during reagent addition to minimize decomposition .

- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3) and adjust stoichiometry if intermediates persist .

Q. How should discrepancies in NMR data be resolved?

- Methodological Answer :

- Compare experimental NMR shifts with computational predictions (e.g., Quantum Chemistry or QSPR models) to identify anomalies .

- Validate purity via HPLC or TLC to rule out contaminants .

- Cross-reference with X-ray crystallography data to confirm bond configurations .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?

- Methodological Answer :

- Synthesize analogs with modified fluorophenoxy or benzamide groups and compare bioactivity .

- Use docking simulations to predict interactions with target proteins (e.g., enzymes or receptors) .

- Evaluate electronic effects of the fluorine atom on binding affinity using Hammett plots or computational models .

Q. How can researchers design experiments to evaluate the compound’s biological activity?

- Methodological Answer :

- In Vitro Assays : Test antiproliferative activity against cancer cell lines (e.g., MTT assay) .

- Mechanistic Studies : Use fluorescence polarization to measure receptor binding or enzyme inhibition .

- Metabolic Stability : Perform liver microsome assays to assess pharmacokinetic profiles .

Q. What advanced techniques are recommended for analyzing data contradictions in mechanistic studies?

- Methodological Answer :

- Apply statistical thermodynamics to reconcile kinetic vs. thermodynamic product distributions .

- Use LC-MS/MS to identify degradation products or metabolites that may interfere with bioactivity results .

- Employ multivariate analysis (e.g., PCA) to isolate variables causing variability in dose-response curves .

Avoided Commercial/Industrial Topics

- Excluded: Pricing, mass-production scalability, and industrial applications.

Notes on Evidence Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.